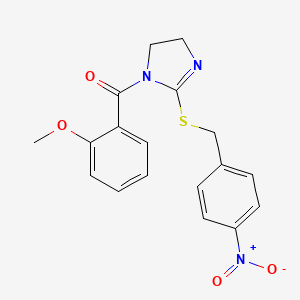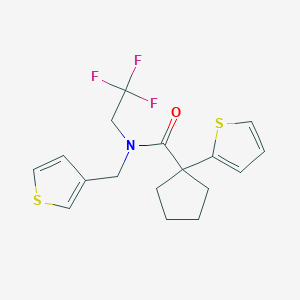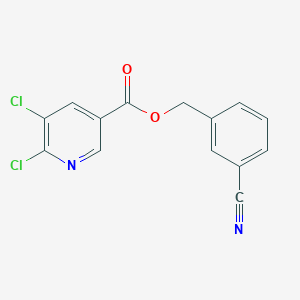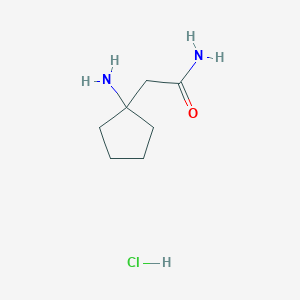
1-(4-((2-((2H-1,2,3-トリアゾール-2-イル)メチル)ピロリジン-1-イル)スルホニル)フェニル)ピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
1,2,3-トリアゾールは有機合成において重要な役割を果たします。研究者はその調製のための様々な合成方法論を開発してきました。 特に、クリックケミストリーアプローチは、その効率性と汎用性から人気を得ています 。これらの反応により、より小さな単位を結合することで、複雑な分子の迅速な組み立てが可能になります。
生体複合体形成と化学生物学
1,2,3-トリアゾールは優れた生体複合体形成ハンドルとして機能します。生体分子(タンパク質、核酸など)との穏やかで特異的な反応により、部位特異的な標識と修飾が可能になります。 研究者は、バイオオーソゴナル化学およびイメージング研究においてこれらを利用しています .
蛍光イメージングと材料科学
蛍光性の1,2,3-トリアゾールは、細胞イメージングのためのプローブとして機能します。その独特の光物理的特性により、生物学的プロセスを可視化する貴重なツールとなっています。 さらに、修飾された1,2,3-トリアゾールは、発光ポリマーやセンサーなどの機能性材料の開発に貢献しています .
作用機序
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various biological targets such as theOrexin Receptor and acetylcholinesterase , a protein pivotal in hydrolyzing acetylcholine, an important neurotransmitter .
Mode of Action
It’s known that theN1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could potentially alter the function of the target, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to inhibitER stress , apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in various cellular processes, including inflammation and cell survival.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The synthesis of similar compounds has been improved by changing the reaction solvent and catalyst system , indicating that the chemical environment can significantly impact the properties of these compounds.
特性
IUPAC Name |
1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-16-7-8-17(24)22(16)13-3-5-15(6-4-13)27(25,26)20-11-1-2-14(20)12-21-18-9-10-19-21/h3-6,9-10,14H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWRZDFRMQCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2468761.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2468762.png)

![2-[4-(2-Chloropropanoyl)-1,4-diazepan-1-yl]-N,N-diethylacetamide](/img/structure/B2468764.png)


![8-Thia-5-azaspiro[3.5]nonane 8,8-dioxide](/img/structure/B2468768.png)

![3-(4-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468770.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
![6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1,3-dithiolane-2-carboxamide](/img/structure/B2468781.png)

